1-(1-Adamantyl)-2-aminoethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

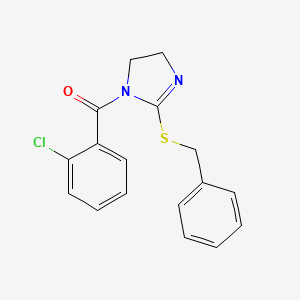

“1-(1-Adamantyl)-2-aminoethanol” is a compound that belongs to the class of adamantanes. Adamantanes are a class of compounds characterized by a rigid, cage-like structure . They are known for their stability and unique geometric properties . The specific compound “1-(1-Adamantyl)-2-aminoethanol” would have an adamantyl group (a C10H15 group derived from adamantane) attached to a 2-aminoethanol group.

Molecular Structure Analysis

The molecular structure of “1-(1-Adamantyl)-2-aminoethanol” would be characterized by the presence of an adamantyl group attached to a 2-aminoethanol group. The adamantyl group is a three-dimensional, cage-like structure composed of three fused cyclohexane rings . The 2-aminoethanol group contains an amino group (-NH2) and a hydroxyl group (-OH) on the second carbon atom.Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The derivatives of 1-(1-Adamantyl)-2-aminoethanol have been tested for in vitro antimicrobial activity against certain strains of pathogenic Gram-positive and Gram-negative bacteria and the yeast-like fungus Candida albicans . Some of these compounds showed potent antibacterial activity against one or more of the tested microorganisms .

Hypoglycemic Activity

Certain derivatives of 1-(1-Adamantyl)-2-aminoethanol have been found to produce significant reduction of serum glucose levels when tested in streptozotocin (STZ)-induced diabetic rats . This suggests potential applications in the treatment of diabetes.

Anticancer Activity

Some hydrazide-hydrazone components with the 1-adamantane carbonyl moiety have shown cytotoxicity against tested human cancer cell lines . This indicates potential applications in cancer treatment.

Antituberculosis Activity

Hydrazide-hydrazones derivatives, which include 1-(1-Adamantyl)-2-aminoethanol, have shown antituberculosis activities . This suggests potential applications in the treatment of tuberculosis.

Antiviral Activity

Adamantane derivatives, which include 1-(1-Adamantyl)-2-aminoethanol, have shown antiviral activities . This suggests potential applications in the treatment of viral infections.

Influenza A Prophylaxis and Treatment

1-(1-Adamantyl)ethylamine hydrochloride, a derivative of 1-(1-Adamantyl)-2-aminoethanol, is indicated for the prophylaxis and treatment of illness caused by various strains of influenza A virus in adults .

Safety and Hazards

The safety data sheet for a similar compound, 1-Adamantylamine, indicates that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(1-adamantyl)-2-aminoethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO/c13-7-11(14)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-11,14H,1-7,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLCFWAYXPRBRNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(CN)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Adamantyl)-2-aminoethanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2708732.png)

![7-(2-chlorophenyl)-1,3-dimethyl-5-((2-morpholinoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2708742.png)

![(2Z)-6-chloro-2-[(2,4-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2708746.png)

![2-{[(2,4-Dimethoxybenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2708751.png)